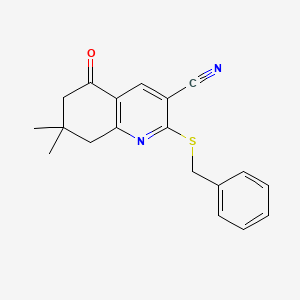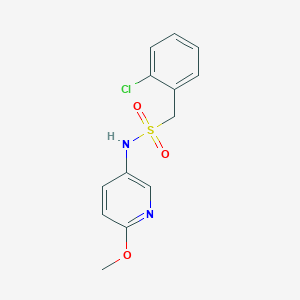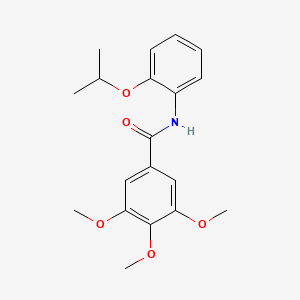![molecular formula C20H16ClNO3 B5543485 4-(4'-chloro-4-biphenylyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5543485.png)
4-(4'-chloro-4-biphenylyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of organic molecules that exhibit a complex molecular structure, potentially leading to diverse chemical reactions and properties. Its unique configuration makes it a subject of interest for spectroscopic analysis and quantum chemical calculations to understand its molecular behavior and potential applications.
Synthesis Analysis
Research into similar compounds, such as those involving complex azatricyclo decane diones, highlights the intricate synthesis processes. These processes often involve multiple steps, including dehydration, condensation reactions, and specific conditions to achieve the desired molecular structure. The synthesis of amino derivatives and oxiran-2-ylmethyl derivatives of similar compounds indicates a broad interest in manipulating the core structure for various properties and activities (Kossakowski et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds within this family has been established through spectroscopic investigations and quantum chemical calculations. Studies employing FT-IR, FT-Raman, and DFT methods provide insights into the optimized molecular structure, vibrational frequencies, and vibrational assignments. This analysis helps in understanding the stability of the molecule, arising from hyper-conjugative interactions and charge delocalization, as well as the molecular electrostatic potential and non-linear optics potential (Renjith et al., 2014).
Applications De Recherche Scientifique
Photochemical Behavior
A study by Barbosa, Mann, and Cummins (1990) on the photochemical behavior of similar compounds, such as 1,3-dimethyl-8-oxabicyclo[5.3.0]dec-3-ene-2,9-dione, revealed an efficient dimerization process involving photo-induced formation followed by thermal dimerization (Barbosa, Mann, & Cummins, 1990).
Optical Storage in Polymers
Research by Meng et al. (1996) demonstrated the use of similar compounds in optical storage. They synthesized a copolymer for reversible optical storage, showing high photoinduced birefringence, indicating potential applications in data storage technologies (Meng, Natansohn, Barrett, & Rochon, 1996).
Synthesis of Aminoalkanol Derivatives
Kossakowski and Wojciechowska (2006) synthesized aminoalkanol derivatives of 4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione, highlighting its utility in creating new compounds with potential beta-adrenolytic properties (Kossakowski & Wojciechowska, 2006).
Spectroscopic and Quantum Chemical Studies
Renjith et al. (2014) conducted spectroscopic and quantum chemical investigations on a structurally similar compound. They analyzed molecular structure, vibrational frequencies, and hyperpolarizability, contributing to the understanding of charge transfer and stability in such molecules (Renjith et al., 2014).
Chiral Molecules and CD Spectroscopy
A study by Žilinskas, Stončius, and Butkus (2005) on the synthesis of chiral C2-symmetric molecules demonstrated the application of similar compounds in creating chiral structures and analyzing them using circular dichroism spectroscopy (Žilinskas, Stončius, & Butkus, 2005).
N-Acylation Methods
Thom and Kocieński (1992) developed a practical method for N-acylation of compounds structurally related to 4-(4'-chloro-4-biphenylyl)-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione, showing its relevance in chemical synthesis (Thom & Kocieński, 1992).
Fluorination Studies
Hammond and Plevey (1993) investigated the fluorination of a bicyclic ketolactam, which is structurally similar, using sulfur tetrafluoride. This study contributes to the understanding of chemical reactions and stability of such compounds (Hammond & Plevey, 1993).
Propriétés
IUPAC Name |
2-[4-(4-chlorophenyl)phenyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c21-13-5-1-11(2-6-13)12-3-7-14(8-4-12)22-19(23)17-15-9-10-16(25-15)18(17)20(22)24/h1-8,15-18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPVIPKQUPMKIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)C4=CC=C(C=C4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Chlorophenyl)phenyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 2-furoate](/img/structure/B5543403.png)
![N,N-dimethyl-2-({[3-(3-thienyl)propanoyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5543411.png)
![5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5543412.png)
![N-isopropyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5543430.png)

![4-[(4-methylbenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543447.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5543455.png)
![N-(2-cycloheptylethyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5543471.png)
![ethyl 4,5-dimethyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5543479.png)
![2-(2,4-dimethylphenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5543480.png)
![3-(2-furyl)acrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5543490.png)


